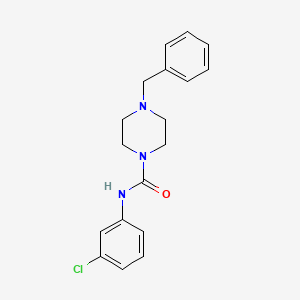

4-benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O/c19-16-7-4-8-17(13-16)20-18(23)22-11-9-21(10-12-22)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOHNHBDVGATFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397863-68-2 | |

| Record name | 4-BENZYL-N-(3-CHLOROPHENYL)-1-PIPERAZINECARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide typically involves the reaction of 4-benzylpiperazine with 3-chlorophenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

4-benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

4-benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.

Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with various biological targets, including enzymes and receptors.

Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may act as an inhibitor or activator, depending on the target and the context of its use . The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .

Comparison with Similar Compounds

Key Observations:

Chlorophenyl Position Sensitivity : The position of the chlorine atom on the phenyl ring significantly impacts activity. For example, the 3-chlorophenyl derivative (A5) outperformed 2- and 4-chlorophenyl analogs (A4, A6) in PARPi-resistant models .

Substituent Bulk and Hydrophobicity : Bulky groups like tert-butyl (BCTC) or trifluoromethyl chroman (PKM-833) enhance target binding affinity but may reduce solubility .

Piperazine Core Flexibility : The benzyl group in the target compound likely enhances π-π stacking interactions in protein binding pockets compared to smaller substituents like methyl .

Binding Mechanisms and Structural Insights

Crystallographic studies of piperazine-1-carboxamides reveal critical interactions:

- MLLT1/YEATS Domain Binding : Piperazine-urea derivatives (e.g., PKM-833) mimic acetyl-lysine by forming β-sheet hydrogen bonds with Tyr78 and Ser58 in MLLT1. The benzimidazole-amide analogs adopt flipped orientations, underscoring the scaffold's adaptability .

- TRPM8 Inhibition : BCTC’s 3-chloropyridinyl group interacts with hydrophobic residues in TRPM8, while the tert-butylphenyl moiety stabilizes the binding pocket .

Biological Activity

4-benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C18H20ClN3O

- Molecular Weight : 329.8 g/mol

- Structure : This compound features a piperazine ring substituted with a benzyl group and a 3-chlorophenyl moiety, which may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including 4-benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines:

- Cytotoxicity : Research indicates that certain piperazine derivatives exhibit significant cytotoxic effects against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines, with IC50 values in the micromolar range .

- Mechanism of Action : Flow cytometry assays suggest that these compounds may induce apoptosis in cancer cells, as evidenced by increased caspase activity and changes in cell cycle progression .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide | MCF-7 | 2.41 | Apoptosis induction |

| Similar Piperazine Derivative | CEM-13 | 0.48 | Apoptosis induction |

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been explored. Research on piperazine derivatives suggests they may inhibit pro-inflammatory cytokine production:

- Cytokine Inhibition : Studies demonstrated that related compounds could significantly reduce IL-1β production in RAW 264.7 cells, indicating potential use in inflammatory conditions .

Case Studies

- Study on Anticancer Efficacy :

- Anti-inflammatory Mechanism Investigation :

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 4-benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide to achieve high yield and purity?

- Methodological Answer : Key parameters include temperature control (70–90°C for amide bond formation), solvent choice (polar aprotic solvents like DMF or dichloromethane), and reaction time (6–12 hours for nucleophilic substitution). Purification via column chromatography (silica gel, eluent: 10% MeOH in DCM) or recrystallization improves purity. Monitoring intermediates with TLC and confirming final product identity via -NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) is essential .

Q. Which analytical techniques are most effective for confirming the structural integrity of 4-benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide?

- Methodological Answer : Use - and -NMR to verify connectivity of the piperazine core, benzyl, and 3-chlorophenyl groups. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 384.1472). IR spectroscopy identifies carboxamide C=O stretching (~1650 cm⁻¹). X-ray crystallography resolves 3D conformation if crystalline forms are obtainable .

Q. How should researchers design initial biological screening assays for this compound?

- Methodological Answer : Prioritize receptor-binding assays (e.g., dopamine D2/D3 or serotonin 5-HT1A receptors due to structural similarity to known ligands). Use radioligand displacement assays (IC₅₀ determination) or functional cAMP assays. Cell viability assays (MTT or resazurin) in neuronal or cancer cell lines assess cytotoxicity. Include positive controls like aripiprazole (for antipsychotic activity) or clozapine (for receptor profiling) .

Advanced Research Questions

Q. What strategies address low solubility of 4-benzyl-N-(3-chlorophenyl)piperazine-1-carboxamide in aqueous media for in vivo studies?

- Methodological Answer : Formulate as a hydrochloride salt (enhances water solubility via protonation of the piperazine nitrogen). Alternatively, use co-solvents (e.g., 10% DMSO in saline) or lipid-based nanoemulsions. Solubility parameters (logP ~3.5) can be optimized by introducing polar substituents (e.g., hydroxyl or methyl groups) on the benzyl moiety without disrupting pharmacophore interactions .

Q. How can structure-activity relationship (SAR) studies guide structural modification to enhance target selectivity?

- Methodological Answer :

- Modify the benzyl group : Replace with substituted aryl rings (e.g., 4-fluorobenzyl) to alter lipophilicity and receptor affinity.

- Vary the chlorophenyl position : Compare 3-chloro vs. 4-chloro derivatives for steric effects.

- Introduce bioisosteres : Replace the carboxamide with sulfonamide or urea to probe hydrogen-bonding requirements.

Evaluate changes via competitive binding assays and molecular docking (e.g., AutoDock Vina) to predict binding poses .

Q. What computational approaches predict metabolic stability and potential toxicity of this compound?

- Methodological Answer :

- Metabolism : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify cytochrome P450 oxidation sites (e.g., N-dealkylation of piperazine). Validate with hepatic microsome assays.

- Toxicity : Apply QSAR models for hERG channel inhibition (risk of cardiotoxicity) and Ames test predictions for mutagenicity. Prioritize derivatives with low topological polar surface area (tPSA <76 Ų) for blood-brain barrier penetration .

Q. How to resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Validate target engagement : Use CRISPR/Cas9 knockout models to confirm receptor specificity.

- Leverage orthogonal assays : Pair binding assays with functional readouts (e.g., β-arrestin recruitment vs. cAMP modulation).

Discrepancies may arise from off-target effects (e.g., histamine H1 receptor binding) or batch-to-batch purity variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.